molecular formula C11H7FN2O B12508243 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile

Cat. No.: B12508243
M. Wt: 202.18 g/mol
InChI Key: REYNTASKUYMXDO-UHFFFAOYSA-N
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Description

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile is an organic compound that features a fluorinated phenyl group attached to a malononitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 3-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The malononitrile moiety can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2-(2-(4-Fluorophenyl)-2-oxoethyl)malononitrile: Similar structure but with the fluorine atom in the para position.

    2-(2-(3-Chlorophenyl)-2-oxoethyl)malononitrile: Similar structure with a chlorine atom instead of fluorine.

    2-(2-(3-Bromophenyl)-2-oxoethyl)malononitrile: Similar structure with a bromine atom instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in the meta position of the phenyl ring in 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile can lead to unique electronic and steric effects, influencing its reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and membrane permeability, making this compound potentially more effective in certain applications compared to its chloro or bromo analogs.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)-2-oxoethyl]propanedinitrile

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-2-9(5-10)11(15)4-8(6-13)7-14/h1-3,5,8H,4H2

InChI Key

REYNTASKUYMXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC(C#N)C#N

Origin of Product

United States

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